molecular formula C23H19ClN2OS B11517781 6-[4-(benzyloxy)phenyl]-4-(2-chlorophenyl)-3,4-dihydropyrimidine-2(1H)-thione

6-[4-(benzyloxy)phenyl]-4-(2-chlorophenyl)-3,4-dihydropyrimidine-2(1H)-thione

Cat. No.: B11517781
M. Wt: 406.9 g/mol
InChI Key: OGYDKECXQLNLRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-[4-(BENZYLOXY)PHENYL]-4-(2-CHLOROPHENYL)-1,2,3,4-TETRAHYDROPYRIMIDINE-2-THIONE is a complex organic compound known for its unique structural features and potential applications in various fields of scientific research. This compound is characterized by the presence of a benzyloxy group, a chlorophenyl group, and a tetrahydropyrimidine-2-thione core, making it a subject of interest in organic chemistry and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[4-(BENZYLOXY)PHENYL]-4-(2-CHLOROPHENYL)-1,2,3,4-TETRAHYDROPYRIMIDINE-2-THIONE typically involves multi-step organic reactions. One common method includes the condensation of 4-(benzyloxy)benzaldehyde with 2-chlorobenzylamine in the presence of a suitable catalyst to form an intermediate Schiff base. This intermediate is then cyclized with thiourea under acidic conditions to yield the desired tetrahydropyrimidine-2-thione compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

6-[4-(BENZYLOXY)PHENYL]-4-(2-CHLOROPHENYL)-1,2,3,4-TETRAHYDROPYRIMIDINE-2-THIONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thione group to a thiol group.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents like nitric acid for nitration or bromine for bromination under controlled conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

6-[4-(BENZYLOXY)PHENYL]-4-(2-CHLOROPHENYL)-1,2,3,4-TETRAHYDROPYRIMIDINE-2-THIONE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-[4-(BENZYLOXY)PHENYL]-4-(2-CHLOROPHENYL)-1,2,3,4-TETRAHYDROPYRIMIDINE-2-THIONE involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-(Benzyloxy)phenol: Shares the benzyloxy group but lacks the tetrahydropyrimidine-2-thione core.

    2-Chlorobenzylamine: Contains the chlorophenyl group but lacks the benzyloxy and tetrahydropyrimidine-2-thione components.

Properties

Molecular Formula

C23H19ClN2OS

Molecular Weight

406.9 g/mol

IUPAC Name

4-(2-chlorophenyl)-6-(4-phenylmethoxyphenyl)-3,4-dihydro-1H-pyrimidine-2-thione

InChI

InChI=1S/C23H19ClN2OS/c24-20-9-5-4-8-19(20)22-14-21(25-23(28)26-22)17-10-12-18(13-11-17)27-15-16-6-2-1-3-7-16/h1-14,22H,15H2,(H2,25,26,28)

InChI Key

OGYDKECXQLNLRV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=CC(NC(=S)N3)C4=CC=CC=C4Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.